1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;iodide
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Overview
Description
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;iodide is a complex organic compound that features a benzimidazole core substituted with dimethyl groups and a methoxyphenoxypropanol side chain The iodide ion serves as the counterion to balance the charge of the benzimidazolium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;iodide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Substitution with Dimethyl Groups:
Attachment of the Methoxyphenoxypropanol Side Chain: This step involves the nucleophilic substitution reaction between the benzimidazole derivative and 4-methoxyphenoxypropanol under basic conditions.
Formation of the Iodide Salt: The final step involves the quaternization of the benzimidazole nitrogen with an alkyl iodide to form the benzimidazolium iodide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole core or the methoxyphenoxypropanol side chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced benzimidazole derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;iodide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.
Phenoxypropanol Derivatives: Compounds with similar phenoxypropanol side chains but different core structures.
Uniqueness
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;iodide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2,3-dimethylbenzimidazol-3-ium-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N2O3.HI/c1-14-20(2)18-6-4-5-7-19(18)21(14)12-15(22)13-24-17-10-8-16(23-3)9-11-17;/h4-11,15,22H,12-13H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEDRGQCAAZIRT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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